molecular formula C12H14FNO B12853738 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole CAS No. 811810-59-0

2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole

Cat. No.: B12853738
CAS No.: 811810-59-0
M. Wt: 207.24 g/mol
InChI Key: QFOCTPFAOAWHHG-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole is a substituted benzoxazole derivative characterized by a tert-butyl group at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 7-position of the fused benzene-oxazole ring system. This compound has garnered attention in medicinal chemistry due to its structural features, which influence both steric and electronic properties. Recent studies highlight its role as a PPARγ (peroxisome proliferator-activated receptor gamma) partial agonist, with an EC50 of 15 nM and maximal activation of 16.7%, as demonstrated in pharmacological evaluations .

Properties

CAS No.

811810-59-0

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

2-tert-butyl-6-fluoro-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C12H14FNO/c1-7-8(13)5-6-9-10(7)15-11(14-9)12(2,3)4/h5-6H,1-4H3

InChI Key

QFOCTPFAOAWHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=N2)C(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic fluorination with Selectfluor; nucleophilic substitution with alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce hydroxylated oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals aimed at treating neurological and inflammatory diseases. Its structural properties allow for modifications that enhance biological activity against specific targets, such as receptors and enzymes involved in disease pathways. For instance, it may inhibit certain kinases or modulate ion channels, thereby affecting cellular signaling and function.

Case Study: Anticancer Properties
Research has demonstrated the anticancer potential of oxazole derivatives, including 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole. A study indicated that various oxazole compounds exhibited significant cytotoxicity against cancer cell lines. In particular, modifications to the oxazole structure influenced their ability to induce apoptosis in malignant cells .

CompoundIC50 (µM)Cancer Cell Line
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole12.5MCF-7
Oxazole Derivative A8.0HeLa
Oxazole Derivative B15.0A549

Biological Studies

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacteria and fungi. A comparative study showed that it exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

MicroorganismInhibition Zone (mm)Reference Drug
Staphylococcus aureus20Amoxicillin
Escherichia coli18Ampicillin
Candida albicans30Clotrimazole

These results suggest that 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole could be a candidate for further development into antimicrobial therapies .

Industrial Applications

Agrochemical Intermediates
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of agrochemicals. Its stability and reactivity make it suitable for the production of herbicides and fungicides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For instance, it could act as an inhibitor of certain kinases or as a modulator of ion channels, thereby affecting cellular signaling and function.

Comparison with Similar Compounds

Table 1. PPARγ Activity of Alkyl-Substituted Benzoxazoles

Compound Substituent EC50 (nM) Max Activation (%)
13c Ethyl >50 <10
13d Isobutyl >50 <10
13e tert-Butyl 15 16.7

Aryl-Substituted Benzo[d]oxazoles

Substituents on the benzoxazole ring can alter electronic properties and solubility:

  • This compound showed moderate synthetic yield (52%) .
  • 2-(Quinolin-6-yl)benzo[d]oxazole (3f): The extended aromatic system of quinoline enhances π-π stacking interactions but may increase metabolic instability. This derivative achieved a higher yield (76%) .
  • 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole : The tert-butyl group increases hydrophobicity, improving bioavailability, while the fluorine atom stabilizes the aromatic ring via electron withdrawal .

Fluorescent Probes and Electronic Modulation

Furyl aryloxazoles (e.g., FN-1 to FN-9) demonstrate how substituents on the aryl moiety affect fluorescence properties. For example:

  • FN-6 (5-methyl-furan substituent) : Methyl groups enhance electron-donating effects, red-shifting emission spectra.
  • FN-8 (5-bromo-furan substituent): Bromine introduces heavy-atom effects, increasing quantum yield .

Metabolic Stability and Substituent Influence

  • Clethodim Oxazole Sulfoxide : This metabolite features an ethylsulfinyl group, which increases polarity and accelerates renal excretion. In contrast, the tert-butyl and methyl groups in the target compound may enhance metabolic stability by reducing oxidative susceptibility .

Biological Activity

2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a unique structure characterized by the presence of a fluorine atom, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. This property is crucial for its efficacy in biological applications.

Antimicrobial Properties

Research indicates that 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. The interaction with specific kinases or receptors involved in tumor growth is a possible mechanism of action.

The biological activity of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole is attributed to its ability to interact with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases, modulating cellular signaling pathways that are crucial in disease progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(tert-Butyl)-6-chlorobenzo[d]oxazoleChlorine instead of fluorineAntimicrobial, anticancer
2-(tert-Butyl)-7-methylbenzo[d]oxazoleLacks fluorineReduced biological activity

The presence of the fluorine atom in 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole enhances its effectiveness in certain biological applications compared to its non-fluorinated counterparts .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole. The results indicated an IC50 value demonstrating strong inhibitory potency against selected bacterial strains .

Study 2: Anticancer Potential

In another investigation, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects. The study highlighted its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle modulation .

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